Product packaging for 1-(3-Phenylbenzofuran-2-yl)ethanone(Cat. No.:)

1-(3-Phenylbenzofuran-2-yl)ethanone

Cat. No.: B8610553
M. Wt: 236.26 g/mol
InChI Key: GGKIWVXNCLSGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Phenylbenzofuran-2-yl)ethanone (CAS 28089-84-1) is a chemical compound with the molecular formula C 16 H 12 O 2 and a molecular weight of 236.27 g/mol . This benzofuran derivative serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Benzofuran derivatives are a subject of significant scientific interest due to their wide spectrum of reported biological activities . Recent studies on novel benzofuran compounds have explored their potential as anticancer agents, with some derivatives demonstrating selective cytotoxicity against chronic myelogenous leukemia (K562) and other cancer cell lines . The broader benzofuran structural class has also been investigated for antibacterial , antioxidant , and anti-inflammatory properties, making it a privileged scaffold in drug discovery. This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B8610553 1-(3-Phenylbenzofuran-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(3-phenyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C16H12O2/c1-11(17)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16/h2-10H,1H3

InChI Key

GGKIWVXNCLSGBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 3 Phenylbenzofuran 2 Yl Ethanone and Analogous Benzofuran Systems

Strategies for Benzofuran (B130515) Core Formation

The formation of the benzofuran nucleus is the critical step in synthesizing compounds like 1-(3-Phenylbenzofuran-2-yl)ethanone. This is primarily achieved through intramolecular ring-closing reactions of appropriately substituted benzene (B151609) derivatives or through the convergence of different components in intermolecular processes.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the heterocyclic ring from a single starting material that already contains the necessary atoms. This is a widely employed and efficient strategy for constructing the benzofuran scaffold.

Acid catalysis is a classic and effective method for promoting the intramolecular cyclization to form benzofurans. Both Brønsted and Lewis acids are utilized to facilitate the ring-closing step, typically by activating a functional group to make it susceptible to nucleophilic attack by the phenolic oxygen.

Commonly used acids include polyphosphoric acid (PPA), sulfuric acid, and Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) nih.gov. For instance, the cyclization of an acetal substrate can be catalyzed by PPA, where the acid first protonates the substrate, leading to the formation of an oxonium ion intermediate. Subsequent intramolecular nucleophilic attack by the phenyl ring on this electrophilic center, followed by elimination, yields the benzofuran core wuxiapptec.com. Lewis acids can promote Domino reactions, such as the propargylation of dicarbonyl compounds followed by intramolecular cyclization to furnish benzofuran derivatives in high yields nih.gov.

Catalyst TypeExample CatalystGeneral ApplicationReference
Brønsted AcidPolyphosphoric Acid (PPA)Cyclization of acetals wuxiapptec.com
Brønsted AcidAcetic AcidCyclization of benzoquinones nih.gov
Lewis AcidBoron Trifluoride Diethyl EtherateDomino reaction for benzofuran synthesis nih.gov
Lewis AcidIron ChlorideRing-closing of alkynyl benzenes nih.gov

Transition metals are powerful catalysts for constructing the benzofuran ring system, offering high efficiency and selectivity under mild reaction conditions. Palladium, platinum, and gold catalysts are particularly prominent in this area.

Palladium-catalyzed reactions often involve Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring. This process can be co-catalyzed by copper iodide acs.org. Another palladium-catalyzed route involves the coupling of 1-bromo-2-iodobenzenes with β-keto esters, which proceeds through a domino sequence of intermolecular C-C bond formation followed by intramolecular C-O bond formation organic-chemistry.org.

Gold-catalyzed cyclization is highly effective for the synthesis of 2,3-disubstituted benzofurans from o-alkynylphenols. Gold catalysts activate the alkyne group, facilitating the intramolecular hydroalkoxylation by the phenolic hydroxyl group nih.govresearchgate.net. This method is valued for its high atom economy and tolerance of various functional groups.

Platinum-catalyzed cyclization of o-alkynylphenyl acetals is another efficient route that yields 3-(α-alkoxyalkyl)benzofurans organic-chemistry.org. Additionally, rhodium-catalyzed relay reactions between propargyl alcohols and aryl boronic acids have been developed for the chemodivergent generation of benzofuran skeletons acs.org.

Metal CatalystReaction TypeStarting MaterialsProduct Type
Palladium/CopperSonogashira Coupling/Cyclizationo-Iodophenols, Terminal Alkynes2-Substituted Benzofurans
GoldHydroalkoxylation/Cyclizationo-Alkynylphenols2,3-Disubstituted Benzofurans
PlatinumCyclizationo-Alkynylphenyl Acetals3-Substituted Benzofurans
RhodiumArylation/CyclizationPropargyl Alcohols, Aryl Boronic AcidsSubstituted Benzofurans

The Wittig reaction provides a versatile pathway to benzofurans. Intramolecular Wittig reactions can be employed to construct the furan (B31954) ring onto a benzene core. This methodology involves the in-situ formation of a phosphorus ylide, which then reacts with an ester, thioester, or amide functionality within the same molecule to form the heterocyclic ring rsc.org.

One notable application is the phosphine-catalyzed reaction of o-acylated nitrostyrenes, which proceeds via a Phospha–Michael addition to generate an intermediate that undergoes a Wittig-type reaction to yield alkenyl-substituted benzofurans nih.govacs.org. Interestingly, attempts to synthesize 2-phenylbenzofurans using an intramolecular Wittig procedure have led to the unexpected one-step formation of 3-benzoyl-2-phenylbenzofurans, providing a direct route to structures analogous to the target compound sciforum.net. This occurs when using an excess of benzoyl chloride in the reaction of 2-hydroxybenzyltriphenylphosphonium bromide, suggesting a concurrent C3-acylation event sciforum.net.

The acid-promoted cyclodehydration of α-phenoxy ketones is a direct and powerful method for synthesizing 2,3-disubstituted benzofurans. This reaction involves an intramolecular electrophilic aromatic substitution, where the enol or enolate of the ketone attacks the aromatic ring, followed by dehydration to form the furan ring.

Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a particularly effective promoter for this transformation, allowing the preparation of a wide range of 3-substituted and 2,3-disubstituted benzofurans under mild conditions with moderate to excellent yields researchgate.netscilit.comresearchgate.net. The starting α-phenoxy ketones are readily accessible through the Williamson ether synthesis, by reacting phenols with α-bromo ketones researchgate.net. The efficiency of the cyclization can be influenced by the electronic nature of the substituents on the phenol ring; electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can hinder it or lead to lower yields researchgate.net.

ReagentSubstrateProductKey Features
Eaton's Reagent (P₂O₅/MeSO₃H)α-Phenoxy Ketones2,3-Disubstituted BenzofuransMild conditions, high efficiency, good yields researchgate.netscilit.comresearchgate.net
Titanium Tetrachloride (TiCl₄)AryloxyketonesBenzofurans and NaphthofuransHigh regioselectivity semanticscholar.org

Intermolecular Coupling and Condensation Reactions

Intermolecular approaches construct the benzofuran ring by bringing together two or more separate molecular fragments. These methods offer significant flexibility in introducing a variety of substituents onto the final benzofuran scaffold.

One strategy involves the rearrangement of chalcones. A method for the highly selective synthesis of 3-acylbenzofurans has been developed based on the rearrangement of MOM-protected 2-hydroxychalcones nih.govrsc.org. The reaction proceeds through a 2,3-dihydrobenzofuran intermediate, which can be converted to the final 3-acylbenzofuran product under basic or weakly acidic conditions nih.govrsc.org.

Another powerful intermolecular approach is the copper-catalyzed domino reaction between 1-bromo-2-iodobenzenes and β-keto esters, which efficiently yields 2,3-disubstituted benzofurans organic-chemistry.org. Additionally, Lewis acid-catalyzed reactions, such as the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, provide another versatile intermolecular route nih.gov. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene also enables the preparation of highly functionalized benzofurans organic-chemistry.org.

Rap-Stoermer Reaction and Related Condensations

The Rap-Stoermer reaction is a classical and widely utilized method for the synthesis of 2-aroylbenzofurans. researchgate.net This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. researchgate.net The process is considered a cascade reaction involving nucleophilic substitution, nucleophilic addition, and dehydration. researchgate.net

The reaction of substituted salicylaldehydes with phenacyl bromides under basic conditions is a common route to produce benzofuran-2-yl ketones. researchgate.net Various bases can be employed as catalysts, with triethylamine being a notable example that can afford high yields under solvent-free conditions. researchgate.netscribd.com The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to improve yields and minimize reaction times. researchgate.net Microwave irradiation has also been successfully employed to accelerate this reaction. researchgate.net

Table 1: Examples of Rap-Stoermer Reaction Conditions

ReactantsCatalyst/BaseSolventConditionsYield (%)Reference
Salicylaldehydes, α-HaloketonesTriethylamine (TEA)Solvent-free130°C, Closed vessel81-97 researchgate.net
Salicylaldehydes, Phenacyl BromidesMagnetic Sodium AluminateNot specifiedNot specifiedHigh researchgate.net
Salicylaldehydes, Phenacyl BromidesBase-mediatedSolvent-free, MicrowaveNot specifiedExcellent researchgate.net
Knoevenagel Condensation in Benzofuran Derivative Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This method is valuable for forming carbon-carbon bonds and is often a key step in the synthesis of various heterocyclic compounds, including benzofurans. wikipedia.org

In the context of benzofuran synthesis, the Knoevenagel condensation can be employed in several ways. For instance, the condensation of benzofuran-3(2H)-one with benzaldehydes, a type of Claisen-Schmidt condensation, is a common method for producing aurone derivatives. rsc.org Another approach involves the reaction of salicylaldehydes with active methylene compounds, which can then undergo subsequent cyclization to form the benzofuran ring. researchgate.netnih.gov The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

To synthesize 3-alkenyl benzofurans, a one-pot method has been developed involving the alkylation of 2-hydroxy chalcone with reagents like phenacyl bromide, followed by a condensation reaction. researchgate.net This methodology is noted for being environmentally friendly and proceeding without a transition metal catalyst. researchgate.net

Claisen-Schmidt and Suzuki Cross-Coupling Methodologies

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen, is a foundational method for forming α,β-unsaturated ketones. youtube.com This reaction is particularly relevant to the synthesis of chalcone derivatives, which can be precursors to benzofurans. youtube.comscienceopen.com

For the direct introduction of a phenyl group at the 3-position of the benzofuran ring, the Suzuki cross-coupling reaction is a powerful and versatile tool. This palladium-catalyzed reaction couples an organoboron compound with an organic halide. In the synthesis of 3-phenylbenzofuran (B8811988) derivatives, this could involve the coupling of a 3-halobenzofuran with phenylboronic acid or vice versa.

Sonogashira Coupling and Subsequent Cyclizations

The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for constructing carbon-carbon bonds. organic-chemistry.org This reaction is frequently employed in the synthesis of benzofurans, often as part of a one-pot, multi-step process. nih.govacs.org

A common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne. nih.gov The resulting 2-(1-alkynyl)phenol intermediate can then undergo intramolecular cyclization to form the benzofuran ring. nih.gov This cyclization can be promoted by various catalysts and conditions. organic-chemistry.org Microwave irradiation has been shown to shorten reaction times and reduce the formation of side products in these one-pot syntheses. nih.gov

This methodology allows for the synthesis of 2,3-disubstituted benzofurans by coupling o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org The versatility of the Sonogashira coupling allows for the introduction of a wide range of substituents on both the benzofuran core and the coupled groups. researchgate.netacs.org

Table 2: Examples of Sonogashira Coupling in Benzofuran Synthesis

ReactantsCatalyst SystemKey FeaturesReference
o-Iodophenols, Terminal Alkynes, Aryl IodidesPalladium catalystOne-pot, three-component synthesis of 2,3-disubstituted benzofurans nih.gov
o-Iodoanisoles, Terminal AlkynesPalladium catalystSynthesis of 2,3-disubstituted benzofurans via electrophilic cyclization organic-chemistry.org
Aryl Halides, 2-HalophenolsMulticatalytic systemOne-pot cascade involving two Sonogashira couplings and cyclization acs.org
o-Alkynylphenyl EthersPhosphazene P4-(t)Bu (superbase)Metal-free intramolecular cyclization researchgate.net
Mannich Reactions for Incorporating Benzofuran Moieties

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. wikipedia.org

In the context of benzofuran chemistry, the Mannich reaction can be used to functionalize the benzofuran core. For example, Mannich bases of benzofuran derivatives can be synthesized by reacting a suitable benzofuran precursor with formaldehyde and a secondary amine. researchgate.netingentaconnect.com A study describes the synthesis of Mannich bases from 6-(1-benzofuran-2-yl)-2-phenylimidazo[2,1-b] nih.govnih.govthiadiazole by reacting it with secondary amines and formaldehyde in the presence of a catalytic amount of acetic acid. researchgate.netingentaconnect.com

More complex transformations involving Mannich-type reactions have also been developed. An intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols has been used to synthesize 1-aminophthalan derivatives. koreascience.kr Additionally, a multicomponent double Mannich alkylamination has been reported for both C(sp²)–H and benzylic C(sp³)–H bonds of 3-alkylbenzofurans, leading to the formation of piperidine derivatives. nih.gov

Sequential Michael Addition and Cyclization Pathways

Michael addition, the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. This reaction, often followed by an intramolecular cyclization, provides a versatile route to cyclic systems, including benzofurans.

One strategy involves the reaction of a phenolate with a suitable Michael acceptor. The resulting intermediate can then undergo an intramolecular cyclization to form the dihydrobenzofuran ring, which can be subsequently oxidized to the benzofuran. A specific example is the synthesis of (±)-anastatin A, where the construction of the cyclized product was achieved through an intramolecular Michael addition. rsc.org

Introduction of Phenyl and Ethanone (B97240) Substituents

The synthesis of the specific target molecule, this compound, requires the introduction of both a phenyl group at the 3-position and an ethanone (acetyl) group at the 2-position of the benzofuran ring.

The ethanone group can be introduced at the 2-position through various methods. One common approach is the Friedel-Crafts acylation of a pre-formed 3-phenylbenzofuran. This reaction would typically involve reacting 3-phenylbenzofuran with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Alternatively, the acetyl group can be incorporated as part of the benzofuran ring formation. For instance, the Rap-Stoermer reaction using a salicylaldehyde and a phenacyl halide bearing a phenyl group at the appropriate position could potentially lead to the desired product. Similarly, a Knoevenagel condensation approach could be designed where one of the reactants already contains the acetyl functionality.

The phenyl group at the 3-position can be introduced using cross-coupling reactions, such as the Suzuki coupling of a 3-halobenzofuran derivative with phenylboronic acid. Another powerful method is the intramolecular cyclization of a precursor that already contains the phenyl group. For example, a Sonogashira coupling of an o-iodophenol with phenylacetylene, followed by cyclization, would place the phenyl group at the 2-position. To achieve 3-phenyl substitution, a different cyclization strategy or a rearrangement would be necessary.

A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-one with a terminal acetylene, followed by an intramolecular carbanion-yne cyclization, has been shown to produce (3-benzylbenzofuran-2-yl)(phenyl)methanones, demonstrating a pathway to introduce substituents at both the 2 and 3 positions in a one-pot manner. acs.org While this specific example leads to a benzyl group at the 3-position, modifications to the starting materials could potentially yield a phenyl substituent.

Installation of Aryl Groups at Benzofuran Positions

The introduction of aryl groups, particularly at the C3 position of the benzofuran scaffold, is a critical step in the synthesis of compounds like this compound. Modern synthetic methods have increasingly utilized transition-metal catalysis to achieve this transformation with high efficiency and selectivity.

One prominent strategy involves the use of palladium catalysis for directed C-H arylation. chemrxiv.org This approach allows for the direct installation of a wide range of aryl and heteroaryl substituents at the C3 position. chemrxiv.org In a typical sequence, a directing group, such as an 8-aminoquinoline (8-AQ) amide installed at the C2 position, guides the palladium catalyst to the adjacent C3 C-H bond for functionalization. chemrxiv.org This method has proven effective for a variety of aryl iodides and substituted benzofuran substrates. chemrxiv.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation for C3-Substituted Benzofurans

Entry Aryl Iodide Benzofuran Substrate Catalyst Loading (mol%) Yield (%)
1 4-Iodotoluene 8-AQ-benzofuran-2-carboxamide 5 92
2 4-Iodoanisole 8-AQ-benzofuran-2-carboxamide 5 95
3 2-Iodothiophene 8-AQ-benzofuran-2-carboxamide 5 86

Data sourced from a study on 8-aminoquinoline directed C–H arylations. chemrxiv.org

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been employed to construct the benzofuran core with pre-installed aryl groups. This involves the reaction of terminal alkynes with o-hydroxy aryl halides, followed by intramolecular cyclization to yield the 2,3-disubstituted benzofuran. rsc.org

Construction of Acetyl Moieties on Benzofuran Skeletons

The installation of an acetyl group at the C2 position of the benzofuran ring is commonly achieved through acylation reactions. Traditional Friedel-Crafts acylation using acyl chlorides or anhydrides with a Lewis acid catalyst is a well-established method, though it can sometimes suffer from poor regioselectivity between the C2 and C3 positions. nih.gov

To overcome this, more refined methods have been developed. A notable example is the trifluoroacetic anhydride (TFAA)-mediated acylation, which uses carboxylic acids as the acylating agents. This reaction proceeds without the need for a Lewis acid catalyst and leads to the regioselective formation of 2-acyl benzofurans in good to excellent yields.

Table 2: TFAA-Mediated Acylation of Benzofuran

Entry Carboxylic Acid Product Yield (%)
1 Acetic Acid 1-(Benzofuran-2-yl)ethanone 95
2 Propionic Acid 1-(Benzofuran-2-yl)propan-1-one 92

Data reflects the acylation of unsubstituted benzofuran.

Another approach involves the rearrangement of 2-hydroxychalcones. While this method can be tailored to produce 3-acylbenzofurans, it highlights the nuanced control required to achieve specific acylation patterns on the benzofuran system. nih.gov The synthesis of the precursor, 2-acetylbenzofuran (B162037), can also be accomplished through various established routes, which then serves as a key intermediate for further functionalization. tandfonline.com

Multi-Component and One-Pot Synthetic Protocols for Benzofuran Derivatives

Multi-component reactions (MCRs) and one-pot syntheses have gained significant attention as they allow for the rapid assembly of complex molecules from simple starting materials in a single operation. tandfonline.comoup.com These strategies are highly valued for their efficiency, atom economy, and reduced waste generation. oup.com

Several MCR protocols have been developed for the synthesis of highly substituted benzofuran and dihydrobenzofuran derivatives. oup.comkcl.ac.uk For example, a three-component cascade reaction involving N-phenylsalicylideneamines and 1,3-dicarbonyl compounds can produce substituted 2,3-dihydrobenzofurans, which can be subsequently converted to benzofuran derivatives. oup.com

Another efficient one-pot, three-component protocol utilizes microwave assistance to synthesize highly functionalized benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and benzonitriles in very short reaction times. kcl.ac.uk

A notable one-pot synthesis of 4-(benzofuran-2-yl)-thiazole derivatives involves the reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one. tandfonline.com This base-catalyzed reaction proceeds efficiently in ethanol, demonstrating the power of MCRs to simultaneously form multiple heterocyclic rings. tandfonline.com These advanced synthetic strategies provide powerful tools for creating diverse libraries of benzofuran derivatives for various applications. kcl.ac.ukresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for probing the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 1-(3-phenylbenzofuran-2-yl)ethanone, the ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals a series of signals corresponding to the different types of protons present.

The aromatic protons of the benzofuran (B130515) ring system and the phenyl substituent typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the acetyl and phenyl groups. The four protons of the benzofuran's benzene (B151609) ring and the five protons of the C3-phenyl group contribute to this region.

A characteristic singlet for the methyl protons of the acetyl group (CH₃) is observed in the more upfield region of the spectrum, typically around δ 2.5 ppm. The integration of this signal corresponds to three protons, confirming the presence of the methyl ketone functionality.

Table 1: Representative ¹H NMR Data for the Core Structure of Substituted Benzofurans

Proton AssignmentChemical Shift (δ) Range (ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplet (m)
Acetyl Protons (CH₃)~ 2.5Singlet (s)

Note: The data presented are typical ranges for this class of compounds and may vary slightly for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the acetyl group is typically observed as a singlet at a significantly downfield chemical shift, often in the range of δ 190-200 ppm. The carbons of the benzofuran and phenyl rings appear in the aromatic region of the spectrum, generally between δ 110 and 160 ppm. The specific chemical shifts are influenced by the substituents and their positions on the rings. The methyl carbon of the acetyl group (CH₃) gives a signal in the upfield region, typically around δ 25-30 ppm.

Table 2: Representative ¹³C NMR Data for the Core Structure of Substituted Benzofurans

Carbon AssignmentChemical Shift (δ) Range (ppm)
Carbonyl Carbon (C=O)190 - 200
Aromatic Carbons110 - 160
Acetyl Carbon (CH₃)25 - 30

Note: The data presented are typical ranges for this class of compounds and may vary slightly for this compound.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide a definitive map of the molecular structure, confirming the placement of the phenyl group at the C3 position and the acetyl group at the C2 position of the benzofuran core.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental formula of this compound (C₁₆H₁₂O₂). The experimentally determined exact mass should be in very close agreement with the theoretically calculated mass, providing strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺237.0859
[M+Na]⁺259.0678

Note: The calculated exact masses are based on the elemental formula C₁₆H₁₂O₂.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ as the base peak or a prominent ion. The observation of this ion confirms the molecular weight of the compound. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. The fragmentation pattern in the ESI-MS/MS spectrum could provide further structural information by showing the loss of characteristic fragments, such as the acetyl group.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₆H₁₂O₂), with a molecular weight of 236.26 g/mol , the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 236. nih.govwebqc.org

The fragmentation of this compound under EI-MS conditions is anticipated to follow predictable pathways for ketones and aromatic systems. A primary fragmentation event would likely be the α-cleavage of the acyl group, resulting in the loss of a methyl radical (•CH₃) to produce a stable acylium ion at m/z 221. Another significant fragmentation pathway for ketones is the loss of the entire acetyl group, which would lead to a fragment at m/z 193. Further fragmentation of the benzofuran ring system could also occur, leading to a variety of smaller, characteristic ions.

Table 1: Predicted EI-MS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (expected)
[M]⁺[C₁₆H₁₂O₂]⁺236
[M-CH₃]⁺[C₁₅H₉O₂]⁺221
[M-COCH₃]⁺[C₁₄H₉O]⁺193

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group. mdpi.com The presence of the aromatic rings (both the phenyl group and the benzene part of the benzofuran) would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is expected to appear in the 1000-1300 cm⁻¹ range.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1680 - 1700
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-O-C (Furan)Stretching1000 - 1300
CH₃Bending~1375 and ~1450

Note: The expected wavenumber ranges are based on typical values for these functional groups in organic molecules.

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to IR spectroscopy, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable in confirming the presence of the aromatic rings through their characteristic ring-breathing modes. The C=C bonds of the phenyl and benzofuran systems would also give rise to strong Raman signals. While specific experimental data for this compound is not available, the technique is widely applied in the structural analysis of complex organic molecules. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is C₁₆H₁₂O₂. The calculated elemental composition is approximately 81.34% Carbon (C), 5.12% Hydrogen (H), and 13.54% Oxygen (O). Experimental elemental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error, thus confirming the compound's purity and chemical formula.

Table 3: Elemental Composition of this compound (C₁₆H₁₂O₂) nih.govwebqc.org

ElementSymbolAtomic Weight (amu)Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0116192.1681.34
HydrogenH1.0081212.0965.12
OxygenO16.00232.0013.54
Total 236.256 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the available literature, analysis of related benzofuran derivatives provides insight into the likely structural features.

For instance, the crystal structure of a similar compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.netvensel.org It is expected that this compound would also crystallize in a common space group, with the planar benzofuran ring system being a dominant structural feature. The phenyl group at the 3-position would likely be twisted out of the plane of the benzofuran ring to minimize steric hindrance. The acetyl group at the 2-position would also have a specific orientation relative to the ring. A full crystal structure determination would provide precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state architecture.

Computational and Theoretical Chemistry of 1 3 Phenylbenzofuran 2 Yl Ethanone and Benzofuran Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of benzofuran (B130515) derivatives, offering a balance between accuracy and computational cost. physchemres.org It is widely used to predict a variety of molecular properties, from reaction mechanisms to spectroscopic parameters. physchemres.orgnih.gov

Modeling Reaction Mechanisms and Energetics

DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms involving benzofuran derivatives. nih.gov By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactions proceed. For instance, DFT has been employed to explore the energy profiles of radical coupling reactions to form 3-substituted benzofurans, detailing the energy variations of different transition states and intermediates. nih.gov

Lewis acid-catalyzed reactions, which are common in the synthesis of benzofuran derivatives, are also effectively modeled using DFT. nih.gov These calculations help in understanding how catalysts like boron trifluoride diethyl etherate lower the activation energy by interacting with the lone pair of electrons on the reactants. nih.gov The energetics of different reaction pathways, such as the Hydrogen Atom Transfer (HAT) and Sequential Proton Loss–Electron Transfer (SPL–ET) mechanisms in the antioxidant activity of benzofuran–stilbene hybrids, have been extensively studied. rsc.orgrsc.org These studies reveal how the solvent environment can influence the preferred reaction pathway. rsc.orgrsc.org

Computational Prediction of Spectroscopic Parameters

DFT is a powerful tool for predicting spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. rsc.orgnih.gov The gauge-including atomic orbital (GIAO) method, coupled with DFT, is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.orgwu.ac.thijcce.ac.ir These theoretical predictions, when compared with experimental data, can confirm the proposed structures of benzofuran derivatives. nanobioletters.com While DFT calculations of ¹³C chemical shifts may sometimes show systematic deviations from experimental values, the relative ordering of signals is often correctly predicted. acs.org

Vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can also be computed using DFT. nih.gov The calculated wavenumbers and intensities often show good agreement with experimental spectra, aiding in the assignment of vibrational modes. nih.gov Furthermore, time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecules. rsc.orgresearchgate.net

Analysis of Molecular Orbitals and Electronic Structure

The electronic properties of 1-(3-phenylbenzofuran-2-yl)ethanone and its analogues are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. physchemres.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as it facilitates intramolecular charge transfer. physchemres.org

Natural Bond Orbital (NBO) analysis is another computational technique used to investigate the electronic structure, providing insights into hyperconjugative interactions and charge delocalization within the molecule. wu.ac.thsemanticscholar.org This analysis helps in understanding the stability derived from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-benzofuran-2-carboxylic acid-6.367-1.6324.735
Amb1153724--4.48
Amb23604132--3.60
Amb23604659--4.35

Conformational Landscape Analysis

The biological activity and physical properties of flexible molecules like this compound are often dependent on their three-dimensional conformation. Conformational analysis using DFT helps to identify the most stable conformers by calculating the potential energy as a function of dihedral angles. mdpi.com For instance, the planarity of the benzofuran ring system and the rotational barriers of substituent groups can be investigated. physchemres.orgresearchgate.net

Studies on benzofuran derivatives have shown that DFT can accurately predict the dihedral angle between the benzofuran and phenyl rings, often revealing a pseudo-planar geometry. physchemres.org The rotational barriers of formyl groups and aryl fragments in N-benzhydrylformamides have been successfully evaluated using DFT, with results that are in good agreement with experimental data from dynamic NMR. mdpi.com However, it is known that standard DFT functionals can sometimes overestimate torsional barriers in conjugated systems due to delocalization errors. researchgate.net

Thermochemical Property Calculations (e.g., Enthalpies of Formation)

DFT calculations can provide reliable estimates of various thermochemical properties, such as enthalpies of formation (ΔHf), which are crucial for understanding the stability and energetics of molecules. nih.govresearchgate.net The gas-phase enthalpies of formation can be calculated using methods like isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of systematic errors in the calculations. nih.gov

The standard molar enthalpies of formation in the gaseous state for compounds like dibenzofuran (B1670420) have been determined using high-level computational methods, and the results show good agreement with experimental values. researchgate.net Thermodynamic parameters such as heat capacity (Cv) and entropy (S) can also be calculated at different temperatures using the vibrational frequencies obtained from DFT calculations. semanticscholar.org

CompoundMethodGas-Phase Enthalpy of Formation (kJ/mol)
DibenzofuranExperimental55.0 ± 3.9
DibenzofuranComputational (Chirico et al.)55.2

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase and to understand intermolecular interactions. researchgate.netnih.gov MD simulations can provide insights into how benzofuran derivatives interact with other molecules, such as solvents or biological macromolecules.

Quantum Chemical Descriptors and Their Application

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule, providing quantitative measures of its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a powerful and widely used computational method to calculate these descriptors for benzofuran derivatives. physchemres.orgnih.gov These calculations offer reliable information about the physicochemical properties of these compounds, which is crucial for understanding their mechanism of action and for developing predictive models like Quantitative Structure-Activity Relationships (QSAR). physchemres.org

Key quantum chemical descriptors for benzofuran analogues include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.gov For instance, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO energy gap of 4.189 eV, indicating it is a soft and reactive molecule. nih.gov

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more detailed picture of reactivity. They include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap, while soft molecules have a small gap. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η). researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how a molecule will interact with biological targets or other reagents.

The application of these descriptors is vital in medicinal chemistry. For example, in a study of benzofuran-stilbene hybrids, DFT calculations were used to assess their antioxidant activity by determining properties like Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA), which are related to the mechanisms of radical scavenging. rsc.orgrsc.org The results showed that the environment (gas phase vs. solvent) significantly influences these properties. rsc.org

The following table presents calculated quantum chemical descriptors for 1-benzofuran-2-carboxylic acid, a representative benzofuran analogue, obtained using DFT calculations (UB3LYP/6-31G(d,p) basis set). researchgate.net

Quantum Chemical DescriptorCalculated ValueUnit
EHOMO-6.367eV
ELUMO-1.632eV
Energy Gap (ΔE)4.735eV
Ionization Potential (I)6.367eV
Electron Affinity (A)1.632eV
Global Hardness (η)2.367eV
Chemical Potential (μ)-3.999eV
Electrophilicity Index (ω)3.374eV

This table was generated based on data from a computational study on 1-benzofuran-2-carboxylic acid. researchgate.net

Computational Design Principles for Benzofuran-Based Structures

Computational design principles leverage theoretical calculations to guide the development of new molecules with specific, enhanced properties. For benzofuran-based structures, these principles are primarily applied in drug discovery to create compounds with improved efficacy and selectivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR studies investigate how modifications to a molecule's structure affect its biological activity. mdpi.com QSAR takes this a step further by creating mathematical models that correlate variations in physicochemical properties (often represented by quantum chemical descriptors) with biological activity. rsc.orgresearchgate.net

A 2D-QSAR study on a series of benzofuran-based vasodilators successfully created a statistically significant model to predict their activity. rsc.orgresearchgate.net This model helps identify the key structural features that govern the pharmacological properties, enabling the design of more potent analogues. rsc.orgresearchgate.net Similarly, a QSAR study on 2-phenylbenzofuran (B156813) derivatives was used to model the relationship between their molecular descriptors and antiprotozoal activity. physchemres.org Such models are invaluable for screening virtual libraries of compounds and prioritizing which ones to synthesize and test, saving significant time and resources.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand, such as a benzofuran derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). rsc.orgresearchgate.net This method is instrumental in understanding the mechanism of action at a molecular level.

For instance, molecular docking studies have been used to evaluate the binding affinity of newly synthesized benzofuran derivatives against cancer-related enzymes like PI3K. researchgate.net By simulating how the benzofuran compound fits into the active site of the target protein and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationalize the compound's biological activity and suggest structural modifications to improve binding and inhibitory potency. researchgate.netresearchgate.net Docking has also been used to study the interaction of benzofuran derivatives with targets for other diseases, such as the hepatitis C virus NS5B enzyme. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. By analyzing a set of active benzofuran analogues, a pharmacophore model can be generated. This model serves as a 3D template for designing new molecules that retain the key features necessary for biological activity while having different core structures, potentially leading to novel drug candidates with improved properties.

Together, these computational principles form a powerful framework for the rational design of benzofuran-based structures. They allow for the systematic exploration of chemical space, the prediction of molecular properties, and the generation of targeted hypotheses, thereby accelerating the discovery and development of new therapeutic agents and functional materials.

Advanced Applications and Research Directions in Chemical Science Excluding Prohibited Elements

Contributions to Organic Synthesis Methodological Advancements

The reactivity of the benzofuran (B130515) core, combined with the functional handles of the acetyl and phenyl groups, positions 1-(3-Phenylbenzofuran-2-yl)ethanone as a valuable building block in organic synthesis.

The 2-acetylbenzofuran (B162037) moiety is a versatile precursor for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The acetyl group can undergo a range of reactions, such as condensations, to form chalcone-like structures. For instance, 2-acetylbenzofuran can react with substituted aldehydes under solvent-free microwave irradiation to yield the corresponding chalcones. These chalcones can then be further cyclized with reagents like guanidine (B92328) hydrochloride to produce pyrimidine (B1678525) derivatives. researchgate.net

The benzofuran nucleus itself, particularly when substituted, is a target for various synthetic methodologies. Palladium-catalyzed reactions are frequently employed to construct and functionalize the benzofuran ring system. nih.govrsc.org For example, 2,3-disubstituted benzofurans can be synthesized through the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. dtu.dk The presence of the phenyl group at the 3-position and the acetyl group at the 2-position in this compound provides a pre-functionalized scaffold for further elaboration using such catalytic methods.

The synthesis of the core 3-phenylbenzofuran (B8811988) structure can be achieved through methods like the cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which offers a facile route from readily available phenols and α-bromo ketones. researchgate.net

Table 1: Examples of Transformations Involving Benzofuran Scaffolds

Starting Material Reagents Product Type Reference
2-Acetylbenzofuran Substituted aldehydes, microwave Chalcones researchgate.net
Chalcones Guanidine hydrochloride, microwave Pyrimidine derivatives researchgate.net
o-Iodoanisoles, terminal alkynes Palladium catalyst 2,3-Disubstituted benzofurans dtu.dk

The principles of green chemistry, which encourage the use of environmentally benign methods, are increasingly being applied to the synthesis of heterocyclic compounds. Biocatalysis, a key tool in green chemistry, has been successfully employed for the enantioselective reduction of benzofuran ketones. In one notable example, the reduction of benzofuran-2-yl methyl ketone was achieved using crude plant parts, specifically carrot (Daucus carota) bits, as the reducing agent. acs.org This biotransformation highlights the potential for developing sustainable synthetic routes to chiral alcohols derived from benzofuran ketones.

Furthermore, the use of microwave irradiation in the synthesis of chalcones from 2-acetylbenzofuran, as mentioned previously, aligns with green chemistry principles by often reducing reaction times and the need for conventional solvents. researchgate.net Clay-catalyzed solventless condensation of benzofuran-3(2H)-one with dicarbonyl compounds under microwave irradiation to produce aurones is another example of a green synthetic approach. mdpi.com These examples suggest that this compound could be a suitable substrate for similar green chemistry methodologies.

Exploration in Materials Chemistry

The electronic properties of the phenyl-substituted benzofuran system make it an attractive candidate for the development of advanced organic materials.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. Theoretical studies using density functional theory (DFT) have been conducted on 2-phenylbenzofuran (B156813) derivatives to investigate their NLO potential. physchemres.org These calculations have shown that derivatives of 2-phenylbenzofuran can possess remarkable first-order hyperpolarizability values, indicating their promise as NLO materials. physchemres.org The first-order hyperpolarizability of a series of 2-phenylbenzofuran derivatives was found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.org

The general structure of these molecules, featuring a donor group, a π-conjugated bridge, and an acceptor group, is crucial for achieving high NLO responses. The 3-phenylbenzofuran core of this compound, combined with the electron-withdrawing acetyl group, provides a framework that could be further functionalized to enhance its NLO properties. The introduction of strong electron-donating or electron-withdrawing groups on the phenyl ring could modulate the intramolecular charge transfer characteristics, thereby tuning the NLO response. nih.govnih.gov

The stability of polymeric materials can be compromised by exposure to heat, light, and oxidation. The incorporation of stabilizer additives is a common strategy to prevent such degradation. Derivatives of 3-phenylbenzofuran-2-one have been patented as effective stabilizers for organic polymers. google.comgoogle.comwipo.int These compounds function as antioxidants, protecting the polymer matrix from oxidative degradation.

A Korean patent discloses 3-phenyl-benzofuran-2-one diphosphate (B83284) derivatives as stabilizers for polymers. google.com Similarly, a US patent describes the use of novel 3-phenylbenzofuran-2-ones for stabilizing organic materials against thermal, oxidative, and actinic degradation. google.com The core 3-phenylbenzofuran-2-one structure is highly analogous to this compound, suggesting that the latter could also exhibit stabilizing properties or serve as a precursor for such stabilizers. The mechanism of action for these stabilizers often involves scavenging free radicals that initiate the degradation process. Quantum computational studies on 2-phenylbenzofuran derivatives have also highlighted their potential as antioxidants, with the hydrogen atom transfer (HAT) mechanism being a key pathway for their radical scavenging activity. rsc.org

Table 2: Patented 3-Phenylbenzofuran-2-one Derivatives as Polymer Stabilizers

Patent Number Disclosed Compound Type Application
KR20210022668A 3-Phenyl-benzofuran-2-one diphosphate derivatives Stabilizers for polymers against oxidative, thermal, or photo-induced degradation
US5175312A Novel 3-phenylbenzofuran-2-ones Stabilizers for organic materials against thermal, oxidative, and actinic degradation

Chemical Probe Design and Development

Chemical probes, particularly fluorescent probes, are indispensable tools in chemical biology for visualizing and studying biological processes. The benzofuran scaffold has been explored as a core structure for the design of such probes. nih.govmdpi.comuni-konstanz.de

The modulation of the benzofuran structure through the introduction of various substituents can tune its photophysical properties, such as absorption and fluorescence emission maxima. A study on 2-(5-formylbenzofuran-2-yl)acetamide demonstrated that attaching different electron-donating and electron-withdrawing groups to the molecule could influence its optical properties. nih.gov For instance, the presence of a nitro group resulted in significant solvatochromic shifts. nih.gov This tunability is a key feature in the design of environment-sensitive probes.

Given that this compound possesses a conjugated system and reactive functional groups, it could serve as a platform for the development of novel fluorescent probes. The acetyl group could be chemically modified to introduce a linker for conjugation to biomolecules, while the phenyl ring could be substituted to fine-tune the fluorescence properties. The design of such probes often involves creating molecules whose fluorescence is sensitive to the local environment, such as polarity or the presence of specific analytes. The synthesis of fluorescence-labeled analogs of bioactive molecules has been shown to be a viable strategy for creating chemical probes to study cellular processes. nih.gov

Future Research Directions in Benzofuran Chemistry

The benzofuran scaffold, a privileged structural motif in numerous natural products and pharmacologically active molecules, continues to be a focal point of chemical research. acs.orgrsc.org Future investigations are directed towards enhancing the synthetic efficiency and expanding the functional applications of benzofuran derivatives, with a particular emphasis on compounds like this compound.

Development of Asymmetric Synthesis Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. While many methods exist for synthesizing benzofurans, the development of asymmetric routes to access specific enantiomers of chiral derivatives like this compound remains a significant challenge and an active area of research. organic-chemistry.orgresearchgate.net

Current research efforts are focused on several catalytic strategies to achieve high levels of stereocontrol. One promising avenue is the use of chiral catalysts in cycloaddition or cyclization reactions. For instance, chiral squaramide and bifunctional urea (B33335) catalysts have been successfully employed in the asymmetric synthesis of various benzofuran-fused heterocycles, achieving high diastereoselectivity and enantioselectivity (up to 99% ee). acs.orgnih.govrsc.org These catalysts work by creating a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.

Palladium-catalyzed asymmetric reactions also represent a powerful tool. researchgate.netacs.org Ligand-controlled palladium catalysis can be used to direct the outcome of cycloaddition reactions, yielding different chiral benzofuran-containing structures with excellent enantioselectivities. researchgate.net Furthermore, copper(II) complexes with chiral β-amino alcohol ligands have been shown to be effective in the asymmetric Henry reaction of benzofuran-2-carbaldehydes, producing (S)-enriched products with up to 98% ee. rsc.org Adapting these catalytic systems to the synthesis of this compound could provide a direct and efficient route to its enantiopure forms.

Future work will likely involve the design of new, more efficient chiral ligands and organocatalysts. Computational studies, such as Density Functional Theory (DFT), are also being used to gain deeper insights into the reaction mechanisms and the role of the catalysts, which can accelerate the development of new synthetic protocols. nih.gov

Catalytic StrategyCatalyst TypeKey FeaturesRepresentative Enantioselectivity
OrganocatalysisChiral Squaramide/UreaEmploys hydrogen bonding and other non-covalent interactions to induce chirality. acs.orgnih.govUp to 99% ee acs.org
Transition Metal CatalysisPalladium with Chiral LigandsOffers versatility in controlling chemo-, regio-, and stereoselectivity. researchgate.netExcellent enantioselectivities reported for various benzofuran derivatives. researchgate.net
Transition Metal CatalysisCopper(II) with Chiral LigandsEffective for specific reactions like the asymmetric Henry reaction. rsc.orgUp to 98% ee rsc.org

Integration into Advanced Functional Materials

The rigid, planar structure and conjugated π-system of the benzofuran core make it an attractive building block for advanced functional materials. nih.gov The incorporation of a phenyl group at the 3-position and an acetyl group at the 2-position in this compound provides opportunities to tune its electronic and photophysical properties, making it a candidate for applications in organic electronics. nih.gov

Benzofuran derivatives are being explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.orgingentaconnect.com For example, phenylanthracene-substituted fluoreno[4,3-b]benzofuran derivatives have been synthesized and used as the emissive layer in blue OLEDs, demonstrating promising external quantum efficiencies. ingentaconnect.com The inherent fluorescence of many benzofuran compounds is a key property being harnessed for these applications. nih.gov

The synthesis of polymers and small molecules incorporating the this compound unit is a logical next step. The acetyl group can serve as a reactive handle for polymerization or for linking the molecule to other functional units. Research is also focused on understanding the relationship between the molecular structure of these materials and their optoelectronic properties. nih.gov For instance, the planarity and potential for strong intermolecular interactions in benzofuran-based materials can facilitate efficient charge transport, a crucial factor for high-performance electronic devices. nih.gov

Furthermore, the photophysical properties of benzofuran derivatives are being investigated for sensing applications. nih.gov The fluorescence of these compounds can be sensitive to their local environment, making them potentially useful as probes for polarity or as sensors for specific analytes. The substitution pattern on the benzofuran ring plays a critical role in determining these properties. nih.gov

Application AreaMaterial TypeKey PropertyPotential Device
Organic ElectronicsSmall Molecules, PolymersFluorescence, Charge Carrier Mobility nih.govingentaconnect.comOLEDs, OPVs, OFETs acs.orgingentaconnect.com
Chemical SensingFluorescent ProbesEnvironment-sensitive Fluorescence nih.govPolarity Sensors, Analyte Detectors

Q & A

Q. What are the primary synthetic routes for 1-(3-Phenylbenzofuran-2-yl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where a benzofuran derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Cyclocondensation : Formation of the benzofuran core from phenol and chloroacetone precursors .
  • Acylation : Introduction of the ethanone group at the reactive 2-position of benzofuran, optimized under anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization may involve adjusting solvent polarity (e.g., using ethanol or dichloromethane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Note that artifacts (e.g., grating changes at 1993 cm⁻¹) must be accounted for during data interpretation .
  • NMR : ¹H and ¹³C NMR resolve the aromatic proton environment and confirm substitution patterns. For example, the 3-phenyl group causes distinct splitting in the benzofuran region .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns to verify structural integrity .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

Contradictions often arise from:

  • Artifacts in IR : Grating changes or solvent interference (e.g., CCl₄ vs. CS₂) may introduce spurious peaks. Cross-validate with NMR/MS .
  • Overlapping NMR Signals : Use 2D techniques (COSY, HSQC) to assign protons in crowded aromatic regions. For example, NOESY can clarify spatial proximity between the phenyl and benzofuran groups .
  • Unexpected Mass Fragments : Isotopic labeling or high-resolution MS (HRMS) distinguishes between isobaric fragments and confirms cleavage pathways .

Q. What computational methods aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the 2-position of benzofuran is electron-rich, favoring acylation .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, guiding solvent selection (e.g., polar aprotic solvents enhance Friedel-Crafts efficiency) .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes), though experimental validation via enzyme assays is critical .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer reactions to specific positions. For example, sulfonation at the 5-position of benzofuran can block unwanted acylation sites .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate reactivity. AlCl₃ may favor para-substitution on the phenyl ring .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic by-products, while higher temperatures (reflux) promote thermodynamic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.